molecular formula C17H12ClFN2O4 B2760734 N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide CAS No. 2034489-01-3

N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide

Cat. No.: B2760734
CAS No.: 2034489-01-3
M. Wt: 362.74
InChI Key: OHJUNDWWGQPEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves the reaction of [2,3’-bifuran]-5-ylmethylamine with 3-chloro-4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes or receptors, modulating their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is unique due to the presence of the bifuran moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O4/c18-13-7-11(1-3-14(13)19)21-17(23)16(22)20-8-12-2-4-15(25-12)10-5-6-24-9-10/h1-7,9H,8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJUNDWWGQPEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.